molecular formula C6H2BrCl2NO B8237700 5-Bromo-2,6-dichloronicotinaldehyde

5-Bromo-2,6-dichloronicotinaldehyde

Cat. No.: B8237700
M. Wt: 254.89 g/mol
InChI Key: DHBGJZJEKNFHSZ-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dichloronicotinaldehyde is a halogenated pyridine derivative with the molecular formula C₆H₂BrCl₂NO. Its structure features a pyridine ring substituted with a bromine atom at position 5, chlorine atoms at positions 2 and 6, and an aldehyde functional group at position 3. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, or ligands due to its reactive aldehyde group and electron-withdrawing halogen substituents.

Properties

IUPAC Name

5-bromo-2,6-dichloropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBGJZJEKNFHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-dichloronicotinaldehyde typically involves the bromination and chlorination of nicotinaldehyde derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,6-dichloronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dichloronicotinaldehyde involves its interaction with biological molecules, particularly proteins and enzymes. The aldehyde group can form covalent bonds with amino acid residues, leading to the inhibition of enzyme activity. The halogen atoms (bromine and chlorine) enhance the compound’s reactivity and binding affinity to molecular targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares 5-Bromo-2,6-dichloronicotinaldehyde with structurally related pyridine derivatives:

Compound Name Molecular Formula Substituents (Position) Functional Group Molecular Weight (g/mol) Key Applications/Properties
This compound C₆H₂BrCl₂NO Br (5), Cl (2,6) Aldehyde (3) 257.35* Organic synthesis, ligand precursor
5-Bromo-2-chloronicotinaldehyde C₆H₃BrClNO Br (5), Cl (2) Aldehyde (3) 220.45 Intermediate in heterocyclic chemistry
5-Bromo-4-hydroxynicotinaldehyde C₆H₄BrNO₂ Br (5), OH (4) Aldehyde (3) 202.01 Potential biological activity studies
5-Bromo-6-chloronicotinic acid C₆H₃BrClNO₂ Br (5), Cl (6) Carboxylic acid (3) 236.45 Pharmaceutical intermediates
5-Bromo-2-morpholinonicotinic acid C₁₀H₁₁BrN₂O₃ Br (5), morpholino (2) Carboxylic acid (3) 297.12 Research and development (e.g., kinase inhibitors)

Physicochemical Properties and Reactivity

  • Electron Effects: The electron-withdrawing nature of bromine and chlorine substituents in this compound likely increases the electrophilicity of the aldehyde group, enhancing its reactivity in nucleophilic additions (e.g., Schiff base formation) compared to hydroxyl- or morpholino-substituted analogs .
  • Solubility : The aldehyde group may improve solubility in polar aprotic solvents (e.g., DMSO) relative to carboxylic acid derivatives, which are more polar but prone to hydrogen bonding .

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